Cas no 1448124-78-4 (3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine)

3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine 化学的及び物理的性質
名前と識別子
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- 3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine
- [3-(benzenesulfonyl)pyrrolidin-1-yl]-(2-chlorophenyl)methanone
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- インチ: 1S/C17H16ClNO3S/c18-16-9-5-4-8-15(16)17(20)19-11-10-14(12-19)23(21,22)13-6-2-1-3-7-13/h1-9,14H,10-12H2
- InChIKey: DHAOZBWZMXSXMC-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(S(C2=CC=CC=C2)(=O)=O)C1)(C1=CC=CC=C1Cl)=O
3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6435-0724-2μmol |
3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine |
1448124-78-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6435-0724-3mg |
3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine |
1448124-78-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6435-0724-20mg |
3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine |
1448124-78-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6435-0724-25mg |
3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine |
1448124-78-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6435-0724-40mg |
3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine |
1448124-78-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6435-0724-5μmol |
3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine |
1448124-78-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6435-0724-15mg |
3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine |
1448124-78-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6435-0724-100mg |
3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine |
1448124-78-4 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6435-0724-10μmol |
3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine |
1448124-78-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6435-0724-20μmol |
3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine |
1448124-78-4 | 20μmol |
$79.0 | 2023-09-09 |
3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidineに関する追加情報
3-(Benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine: A Comprehensive Overview
The compound 3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine, also known by its CAS number 1448124-78-4, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, catalysis, and advanced materials. In this article, we delve into the properties, synthesis, and recent advancements related to this compound.
3-(Benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound. The molecule is characterized by the presence of a benzenesulfonyl group at the 3-position and a 2-chlorobenzoyl group at the 1-position. These substituents confer unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions and applications.
Recent studies have highlighted the importance of benzenesulfonyl groups in enhancing the stability and reactivity of organic compounds. The sulfonyl group acts as an electron-withdrawing group, which can significantly influence the electronic environment of the molecule. This effect is particularly useful in designing compounds with specific reactivity profiles for catalytic applications or as intermediates in organic synthesis.
The presence of a 2-chlorobenzoyl group introduces additional functionality to the molecule. The chloro substituent on the benzoyl ring can participate in various substitution reactions, making it a valuable moiety in medicinal chemistry. Recent research has explored the use of such chloro-substituted benzoyl compounds in developing new drug candidates with improved pharmacokinetic properties.
The synthesis of 3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine typically involves multi-step organic reactions, including nucleophilic substitutions, Friedel-Crafts acylations, and coupling reactions. These methods have been optimized in recent years to achieve higher yields and better purity. For instance, a study published in 2023 demonstrated an efficient one-pot synthesis route using microwave-assisted conditions, which significantly reduced reaction times while maintaining high product quality.
In terms of physical properties, this compound exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various organic reaction conditions where controlled solubility is essential.
The application of 3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine spans multiple domains. In drug discovery, it has been explored as a potential lead compound for developing inhibitors of key enzymes involved in metabolic disorders. For example, a 2023 study reported its activity as an inhibitor of histone deacetylases (HDACs), which are targets for treating cancer and inflammatory diseases.
In materials science, this compound has shown promise as a precursor for synthesizing advanced polymers and hybrid materials. Its ability to form stable covalent bonds under mild conditions makes it an attractive building block for constructing functional materials with tailored properties.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the conjugation between the sulfonyl and benzoyl groups significantly influences the molecule's electronic distribution, which can be exploited for designing more efficient catalysts or sensors.
In conclusion, 3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application techniques, positions it as a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new facets of its properties and uses, this compound is poised to make significant contributions to the advancement of modern chemistry.
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